2-Aminophenol hydrochloride

Overview

Description

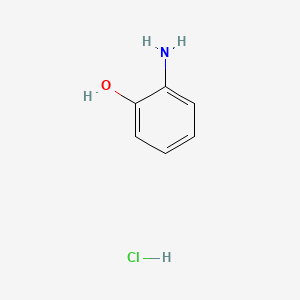

2-Aminophenol hydrochloride is an organic compound with the molecular formula C6H8ClNO. It is a derivative of 2-aminophenol, where the amino group is ortho to the hydroxyl group on the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminophenol hydrochloride can be synthesized by the reduction of 2-nitrophenol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at atmospheric pressure. The resulting 2-aminophenol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-nitrophenol. This process is scalable and can be optimized for high yield and purity. The use of iron as a reducing agent is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Aminophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form aminophenol derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution Reactions: Electrophilic substitution reactions often use reagents such as acetic anhydride and sulfuric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aminophenol derivatives.

Substitution: Various substituted phenol derivatives

Scientific Research Applications

Basic Characteristics

- Chemical Formula: C₆H₈ClNO

- Molecular Weight: 145.59 g/mol

- Appearance: White crystalline powder

- Solubility: Moderately soluble in water and alcohols

Chemistry

Dye Synthesis:

2-Aminophenol hydrochloride serves as a crucial reagent in the synthesis of various dyes, particularly metal-complex dyes. When diazotized and coupled with phenols or naphthols, it yields vibrant colors suitable for textiles and other materials .

Heterocyclic Compounds:

The compound is also instrumental in creating heterocycles, which are significant in pharmaceuticals due to their biological activity. The adjacency of amino and hydroxyl groups facilitates the formation of these heterocycles .

Biology

Biochemical Assays:

In biological research, this compound is used in biochemical assays to study enzyme interactions and cellular processes. Its ability to act as a reducing agent allows it to participate in redox reactions that are critical for cellular metabolism .

Antimalarial Drug Synthesis:

Recent studies have highlighted its role as an intermediate in the synthesis of antimalarial drugs. Chemoselective acetylation processes utilizing this compound have been explored to enhance drug efficacy .

Medicine

Pharmaceutical Intermediate:

As an intermediate in drug synthesis, this compound contributes to the development of various pharmaceuticals. Its derivatives have been investigated for therapeutic properties against multiple diseases .

Toxicological Studies:

Research on the toxicological profile of related compounds has provided insights into safety levels for medical applications. For instance, studies on 4,6-Dichloro-2-Aminophenol Hydrochloride indicated non-lethal doses for various administration routes, emphasizing the need for further investigation into its safety and efficacy .

Photographic Developers

The compound is utilized in the production of photographic developers due to its reducing properties. It helps develop black-and-white photographs by reducing silver halides to metallic silver .

Leather and Fur Treatment

In the leather industry, this compound is employed for shading leather and fur products from gray to yellowish-brown hues .

Case Study 1: Synthesis of Antimalarial Drugs

A study focused on the chemoselective acetylation of 2-aminophenol using Novozym 435 as a catalyst demonstrated its effectiveness in synthesizing N-(2-hydroxyphenyl)acetamide, a precursor for antimalarial drugs. Various acyl donors were tested, with vinyl acetate yielding optimal results due to its irreversible reaction mechanism .

Case Study 2: Toxicological Assessment

A toxicological assessment involving rats fed with varying doses of o-aminophenol hydrochloride revealed no significant carcinogenic effects under controlled conditions. However, some adverse effects on liver weight were noted at higher doses, indicating potential risks that warrant further research .

Mechanism of Action

The mechanism of action of 2-aminophenol hydrochloride involves its ability to act as a reducing agent. The compound can donate electrons to other molecules, facilitating various redox reactions. It targets molecular pathways involving electron transfer and can interact with enzymes and other proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

4-Aminophenol: Similar in structure but with the amino group para to the hydroxyl group.

3-Aminophenol: The amino group is meta to the hydroxyl group.

2-Hydroxyaniline: Another name for 2-aminophenol.

Uniqueness

2-Aminophenol hydrochloride is unique due to the ortho positioning of the amino and hydroxyl groups, which allows for intramolecular hydrogen bonding. This property gives it a relatively high melting point and distinct reactivity compared to its isomers .

Biological Activity

2-Aminophenol hydrochloride (C6H7ClN2O), a derivative of aminophenol, has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C6H7ClN2O

- Molar Mass : 164.58 g/mol .

- Structure : The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, making it a phenolic amine.

Biological Activities

This compound exhibits several biological activities that are significant for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that 2-aminophenol derivatives can inhibit the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes involved in inflammatory responses. This inhibition suggests potential use in treating allergic and inflammatory conditions .

- Antimicrobial Properties : Studies have shown that compounds related to 2-aminophenol possess antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell walls and interfere with metabolic processes .

- Antioxidant Effects : The compound has demonstrated antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is essential for preventing cellular damage and could be beneficial in age-related diseases .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Inhibition of Lipoxygenase and Cyclooxygenase : The compound's ability to inhibit both 5-lipoxygenase and cyclooxygenase enzymes suggests it could be effective in managing conditions like asthma, arthritis, and other inflammatory diseases. The selective inhibition allows for targeted therapeutic effects without significant side effects associated with non-selective inhibitors .

Case Studies

- Inhibition of Leukotriene Synthesis :

-

Antimicrobial Efficacy :

- In a clinical trial assessing the efficacy of 2-aminophenol against bacterial infections, the compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The trial highlighted its potential application in developing new antimicrobial therapies .

Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Aminophenol hydrochloride, and how can their efficiency be optimized?

this compound is typically synthesized via the reduction of 2-nitrophenol using catalytic hydrogenation or chemical reductants like tin(II) chloride, followed by hydrochlorination. Optimization involves controlling reaction temperature (e.g., 60–80°C for hydrogenation) and stoichiometric ratios to minimize by-products such as 1,2-diaminobenzene. Upstream precursors like 2-nitrophenol and downstream derivatives (e.g., α-ketoglutarate) are critical for pathway validation .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) is widely used. The USP specifies testing with o- and m-aminophenol standards to resolve isomers, ensuring ≥99% purity. Spectroscopic methods (e.g., FT-IR, NMR) validate the hydrochloride salt formation via N–H and O–H stretching bands at 3200–3500 cm⁻¹ and Cl⁻ counterion confirmation at ~600 cm⁻¹ .

Q. How should researchers safely handle and store this compound in laboratory settings?

Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Use fume hoods and personal protective equipment (gloves, goggles) during handling, as the compound may release HCl vapors. Dispose of waste via neutralization with sodium bicarbonate, followed by compliance with local regulations for chlorinated organics .

Advanced Research Questions

Q. How does isotopic labeling (e.g., 14C) assist in tracking this compound in metabolic or environmental studies?

Radiolabeled this compound ([ring-14C(U)]) enables tracing metabolic pathways in biological systems. For example, in microbial degradation studies, 14C-labeled products (e.g., catechol derivatives) can be quantified via scintillation counting, revealing biodegradation efficiency and intermediate accumulation .

Q. What methodological challenges arise in resolving data contradictions between synthetic yield and analytical purity?

Discrepancies often stem from side reactions (e.g., over-reduction to diaminobenzene) or incomplete crystallization. Mitigation strategies include:

- Cross-validating HPLC results with elemental analysis (C, H, N, Cl % match).

- Using gradient elution HPLC to separate co-eluting impurities.

- Adjusting recrystallization solvents (e.g., ethanol/water mixtures) to enhance crystal purity .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

In acidic conditions (pH < 4), the compound remains stable due to protonation of the amine group, reducing oxidative degradation. Neutral or alkaline pH promotes hydrolysis, forming 2-aminophenol and HCl. Polar aprotic solvents (e.g., DMSO) stabilize the hydrochloride salt, while protic solvents (e.g., methanol) may accelerate degradation at elevated temperatures .

Q. What role does this compound play in synthesizing coordination complexes, and how are these complexes characterized?

The compound acts as a ligand in metal complexes (e.g., with Cu²⁺ or Fe³⁺), forming chelates via the amine and hydroxyl groups. Characterization involves:

- UV-Vis spectroscopy to identify d-d transitions (e.g., λmax ~600 nm for Cu complexes).

- X-ray crystallography to confirm octahedral or square-planar geometries.

- Magnetic susceptibility measurements to assess paramagnetic behavior .

Q. What pharmacopeial standards apply to this compound in drug development, and how are they validated?

The USP mandates limits for isomers (e.g., ≤0.1% m-aminophenol) and heavy metals (≤10 ppm). Validation follows ICH Q2(R1) guidelines, including linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) using reference standards .

Properties

IUPAC Name |

2-aminophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDZAFKCASPJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-55-6 (Parent) | |

| Record name | 2-Aminophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4073122 | |

| Record name | 2-Aminophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-19-4 | |

| Record name | Phenol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Aminophenol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.